molecular formula C18H21N3O4 B7106405 Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate

Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B7106405
M. Wt: 343.4 g/mol
InChI Key: PSLWLUKUYFHJJZ-UHFFFAOYSA-N
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Description

Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound featuring a benzoate ester linked to an oxadiazole ring, which is further connected to an azetidine ring substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a [3+1] cycloaddition reaction involving an azide and an alkene.

    Coupling Reactions: The oxadiazole and azetidine intermediates are then coupled using standard esterification or amidation techniques.

    Final Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the oxadiazole ring, which is known for its bioactivity, suggests it could be developed as a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring could facilitate binding to these targets, while the azetidine and oxan-4-yl groups may enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate is unique due to its combination of an oxadiazole ring with an azetidine ring and an oxan-4-yl group. This structural arrangement is not commonly found in other compounds, which may confer unique chemical and biological properties. The presence of the oxadiazole ring is particularly noteworthy, as it is known for its versatility and bioactivity.

Properties

IUPAC Name

methyl 4-[5-[1-(oxan-4-yl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-18(22)13-4-2-12(3-5-13)16-19-17(25-20-16)14-10-21(11-14)15-6-8-24-9-7-15/h2-5,14-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLWLUKUYFHJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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